molecular formula C11H7F3N4O4 B5505139 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

Cat. No. B5505139
M. Wt: 316.19 g/mol
InChI Key: YNZXTIUZNCDXHX-UHFFFAOYSA-N
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Description

The interest in pyrazole carboxamide derivatives, including compounds similar to 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, is largely due to their diverse range of biological activities and applications in medicinal chemistry. These compounds are known for their roles in agricultural chemistry as fungicides and herbicides, and in pharmaceuticals for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of appropriate precursors under controlled conditions. For instance, a novel series of pyrazole carboxamide analogues was synthesized from 4-fluoroacetophenone, showcasing the adaptability of synthesis routes for generating a wide array of substituted pyrazoles with various functional groups (Ahsan et al., 2018).

Scientific Research Applications

Versatile Optical Materials

A study on 2-pyrazoline derivatives, including compounds with a 4-nitro substituent, highlighted their potential as versatile optical materials. These compounds exhibit fluorescence, second-order non-linear optical properties, and liquid crystalline behavior, depending on the substituent on the 1-phenyl ring. The 4-nitro derivative, in particular, shows liquid crystalline behavior with a smectic A phase, indicating its potential for applications in optical devices and materials science (Barberá et al., 1998).

Anticancer Activity

In the realm of medicinal chemistry, novel pyrazole-1-carboxamide analogues, including those with a 4-nitrophenyl moiety, have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. Notably, one compound demonstrated significant cytotoxicity, comparable to the standard drug adriamycin against the MCF-7 cancer cell line, suggesting the therapeutic potential of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide analogues in cancer treatment (Ahsan et al., 2018).

Polymer Science Applications

Research in polymer science has leveraged the structural characteristics of pyrazole derivatives for the synthesis of well-defined polyamides and block copolymers. These materials demonstrate controlled molecular weight and low polydispersity, and their synthesis involves intermediates with nitro substituents. Such advancements underscore the role of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide and related compounds in the development of new polymeric materials with potential applications in various industries (Yokozawa et al., 2002).

Herbicidal Activity

In agricultural sciences, pyrazole-4-carboxamide derivatives have been synthesized and tested for their herbicidal activity. Introduction of specific substituents, such as the trifluoromethoxy group, has resulted in compounds with effective weed control capabilities and selectivity towards certain crops. This indicates the potential of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide derivatives in the development of new herbicides with enhanced efficacy and environmental safety profiles (Ohno et al., 2004).

Future Directions

The future research directions involving this compound could be vast, ranging from exploring its potential uses in medicine or industry, studying its reactivity to develop new synthetic methods, or investigating its environmental impact .

properties

IUPAC Name

4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O4/c12-11(13,14)22-7-3-1-6(2-4-7)16-10(19)9-8(18(20)21)5-15-17-9/h1-5H,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXTIUZNCDXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

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